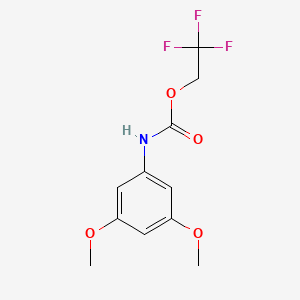

2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate

Overview

Description

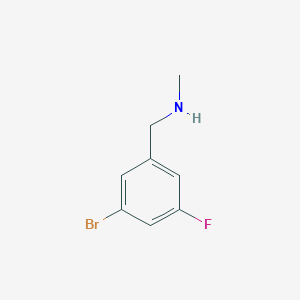

“2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate” is a chemical compound with the IUPAC name 2,2,2-trifluoroethyl 3,5-dimethoxyphenylcarbamate . It has a molecular weight of 279.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO4/c1-17-8-3-7(4-9(5-8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis of Fluorinated Phosphonates

2,2,2-Trifluoroethyl trifluoroacetate: , a related compound, is utilized in the synthesis of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate . This process is significant for creating fluorinated analogs of biologically active compounds, enhancing their metabolic stability and bioavailability.

Green Chemistry in Ester Synthesis

The compound has been employed in a green chemistry approach to synthesize 2,2,2-trifluoroethyl fatty acid esters at room temperature . This method offers a more environmentally friendly and sustainable pathway for ester production, crucial for various industrial applications.

Polymerization Monomers

Unsaturated fatty acid 2,2,2-trifluoroethyl esters , such as 2,2,2-trifluoroethyl methacrylate , are used as monomers in polymerization . These monomers are key in preparing anion-exchange membranes and drug delivery agents, showcasing the compound’s versatility in materials science.

Surface Science Studies

The compound’s derivatives have been studied in Langmuir monolayers at the air-water interface . The hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester alters the electrostatic properties of the monolayer, which is vital for understanding surface interactions and designing new materials.

Bioactive Compound Derivatives

2,2,2-Trifluoroethyl aliphatic carboxylates: are versatile acylation reagents in reactions, including transesterification, amidation , and the kinetic resolution of aliphatic amines . These reactions are fundamental in modifying bioactive compounds for enhanced therapeutic effects.

Analytical Chemistry Applications

While specific applications of 2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate in analytical chemistry are not directly cited, its structural analogs are often used in analytical standards and reagent preparation . The compound’s unique structure could potentially be applied in developing novel analytical methods or as a precursor for more complex molecules used in analysis.

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, among others .

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO4/c1-17-8-3-7(4-9(5-8)18-2)15-10(16)19-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMQAHDZHCPCGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)OCC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(3,5-dimethoxyphenyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)

![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)

![3-[(2-Aminoethyl)sulfanyl]propan-1-ol](/img/structure/B1519218.png)

![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)

![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)

![2-amino-6-ethyl-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1519229.png)

![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)

![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)

![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)